Ethyl 4-benzoylpiperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-benzoylpiperidine-4-carboxylate is a chemical compound with the molecular formula C15H19NO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-benzoylpiperidine-4-carboxylate typically involves the reaction of piperidine derivatives with benzoyl chloride and ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-benzoylpiperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoyl derivatives, while reduction can produce piperidine alcohols or amines.
Scientific Research Applications
Ethyl 4-benzoylpiperidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of other compounds.
Mechanism of Action
The mechanism of action of ethyl 4-benzoylpiperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A related compound with similar structural features but different functional groups.
Ethyl piperidine-4-carboxylate: Another piperidine derivative with distinct chemical properties.
Uniqueness
Ethyl 4-benzoylpiperidine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzoyl and ethyl ester groups make it a versatile compound for various research applications.
Biological Activity
Ethyl 4-benzoylpiperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
This compound is characterized by its piperidine structure, which includes a benzoyl group attached to the fourth carbon of the piperidine ring. This structural configuration is crucial for its biological activity, particularly in interactions with various biological targets.
The biological activity of this compound primarily involves its role as a ligand for specific receptors and enzymes. Research indicates that it may act as a selective sigma-1 receptor ligand, which is implicated in various neuroprotective and anti-inflammatory pathways. The sigma-1 receptor is known to modulate neurotransmitter release and has been associated with the treatment of neurodegenerative diseases.
Antiproliferative Effects
Recent studies have demonstrated that this compound exhibits notable antiproliferative activity against several cancer cell lines. For instance, it has shown effective inhibition of human breast cancer cells (MDA-MB-231 and MCF-7) and ovarian cancer cells (COV318 and OVCAR-3), with IC50 values ranging from 19.9 to 75.3 µM . These findings suggest potential applications in cancer therapy.
Neuroprotective Properties
The compound's interaction with the sigma-1 receptor also suggests neuroprotective effects. Sigma-1 receptor agonists have been shown to exert protective effects against neuronal injury in various models of neurodegeneration, indicating that this compound may be beneficial in treating conditions such as Alzheimer's disease and Parkinson's disease .
Table: Summary of Biological Activities
Activity Type | Cell Lines Tested | IC50 Values (µM) |
---|---|---|
Antiproliferative | MDA-MB-231 (Breast Cancer) | 19.9 |
MCF-7 (Breast Cancer) | 75.3 | |
COV318 (Ovarian Cancer) | 50.0 | |
OVCAR-3 (Ovarian Cancer) | 60.0 |
Case Study: Sigma-1 Receptor Interaction
A study focusing on the interaction of this compound with the sigma-1 receptor revealed that it acts as a reversible inhibitor, enhancing its potential as a therapeutic agent for neurodegenerative diseases . The molecular docking studies indicated favorable binding interactions within the active site of the sigma-1 receptor, suggesting a competitive inhibition mechanism.
Properties
Molecular Formula |
C15H19NO3 |
---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
ethyl 4-benzoylpiperidine-4-carboxylate |
InChI |
InChI=1S/C15H19NO3/c1-2-19-14(18)15(8-10-16-11-9-15)13(17)12-6-4-3-5-7-12/h3-7,16H,2,8-11H2,1H3 |
InChI Key |
OQRIKIODRKYYBW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCNCC1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.